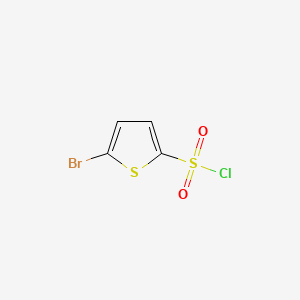
2-Bromo-1,1,1-trifluoropropane
Overview
Description
2-Bromo-1,1,1-trifluoropropane is an organic compound with the molecular formula C₃H₄BrF₃. It is a halogenated hydrocarbon, characterized by the presence of bromine and fluorine atoms. This compound is known for its unique chemical properties and is used in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-1,1,1-trifluoropropane can be synthesized through the addition of anhydrous hydrogen bromide to 3,3,3-trifluoropropene in the presence of an activated carbon catalyst. The reaction is typically carried out at elevated temperatures ranging from 150°C to 800°C .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes, with a focus on optimizing yield and selectivity. The use of activated carbon as a catalyst ensures high conversion rates and economic efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,1,1-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Addition Reactions: The compound can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Hydrogen Bromide: Used in the synthesis of the compound.
Activated Carbon Catalyst: Enhances the reaction efficiency.
Major Products Formed:
Trifluoroisopropyl Derivatives: Formed through substitution reactions.
Various Halogenated Compounds: Resulting from addition reactions.
Scientific Research Applications
2-Bromo-1,1,1-trifluoropropane is utilized in several scientific research fields:
Chemistry: Used as a reagent in the synthesis of trifluoroisopropyl derivatives.
Biology: Employed in the study of bioactive molecules.
Medicine: Involved in drug discovery, particularly in the synthesis of anti-cancer drugs.
Industry: Used in the production of industrially important phenylalkoxysilanes
Mechanism of Action
The mechanism of action of 2-Bromo-1,1,1-trifluoropropane involves its interaction with molecular targets through substitution and addition reactions. The bromine and fluorine atoms play a crucial role in these interactions, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
- 2-Bromo-3,3,3-trifluoropropane
- 2-Bromo-1,1,1-trifluoropropene
- 1,1,1-Trifluoro-2-bromo-propane
Uniqueness: 2-Bromo-1,1,1-trifluoropropane is unique due to its specific combination of bromine and fluorine atoms, which impart distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-bromo-1,1,1-trifluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrF3/c1-2(4)3(5,6)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFIVNWCJZUQMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382013 | |
| Record name | 2-Bromo-1,1,1-trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
421-46-5 | |
| Record name | 2-Bromo-1,1,1-trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the solvolysis of 2-Bromo-1,1,1-trifluoropropane?
A1: Solvolysis reactions, where a solvent acts as a nucleophile, are fundamental in organic chemistry. Studying the solvolysis of this compound provides insights into:
- Structure-Reactivity Relationships (SAR): Investigating the influence of substituents on the reaction rate and product distribution helps establish how structural modifications impact reactivity. This is crucial for designing new synthetic routes and understanding the behavior of similar compounds. []
Q2: How is this compound used in the synthesis of (trifluoromethyl)oxirane?
A2: this compound serves as a key starting material in a novel synthetic route for (trifluoromethyl)oxirane. [] While the specific details of this method are not provided in the abstract, it likely involves a cyclization reaction where the bromine atom and a neighboring hydrogen are eliminated, leading to the formation of the oxirane ring.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















